molecular formula C24H15F3N4O2S B2625050 N-(2,4-difluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536711-11-2

N-(2,4-difluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2625050
CAS No.: 536711-11-2
M. Wt: 480.47
InChI Key: DRJQUTMCIRIVLA-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a pyrimidoindole derivative featuring a fused pyrimidine-indole core. Key structural elements include:

  • 3-(4-Fluorophenyl) substituent: Positioned on the pyrimido[5,4-b]indole scaffold, this group enhances electronic interactions with target receptors .
  • Sulfanyl acetamide linkage: A thioether bridge connects the core to the N-(2,4-difluorophenyl)acetamide moiety, influencing solubility and metabolic stability .
  • Difluorophenyl group: The 2,4-difluoro substitution on the acetamide nitrogen may improve lipophilicity and bioavailability compared to non-fluorinated analogs .

This compound is structurally related to ligands targeting Toll-like Receptor 4 (TLR4) and other inflammatory pathways, as suggested by its pyrimidoindole core and sulfanyl functional group .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F3N4O2S/c25-13-5-8-15(9-6-13)31-23(33)22-21(16-3-1-2-4-18(16)29-22)30-24(31)34-12-20(32)28-19-10-7-14(26)11-17(19)27/h1-11,29H,12H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJQUTMCIRIVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the fluorinated phenyl groups and the acetamide moiety. Common reagents used in these reactions include fluorinated anilines, acyl chlorides, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the phenyl rings, leading to a diverse array of derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic benefits. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues with Pyrimido[5,4-b]indole Cores

Compounds sharing the pyrimidoindole scaffold but differing in substituents are summarized below:

Compound Name R1 (Position 3) R2 (Acetamide Substituent) Key Findings Reference
Target Compound 4-Fluorophenyl N-(2,4-difluorophenyl) Hypothesized TLR4 selectivity due to fluorine substitutions
Compound 27 Phenyl N-Isopentyl Lower polarity; potential reduced metabolic stability
Compound 32 Phenyl N-tert-Butyl Demonstrated analgesic/anti-inflammatory activity in vivo
N-(4-fluorobenzyl)-2-... () 3-Methoxyphenyl N-(4-fluorobenzyl) Methoxy group may enhance solubility but reduce receptor affinity

Key Observations :

  • Fluorine Substitutions : The target compound’s 4-fluorophenyl and 2,4-difluorophenyl groups likely enhance binding to hydrophobic pockets in target proteins compared to phenyl or methoxyphenyl analogs .
  • Acetamide Substituents : Bulky alkyl chains (e.g., isopentyl, tert-butyl) improve membrane permeability but may increase toxicity, whereas fluorinated aryl groups balance lipophilicity and metabolic resistance .

Heterocyclic Variants with Sulfanyl Acetamide Moieties

Compounds with alternative heterocycles but similar sulfanyl acetamide functionalities:

Compound Name (Source) Core Structure Key Features Biological Relevance Reference
N-(2,4-difluorophenyl)-2-... () 1,2,4-Triazole Ethyl and furan substituents Potential kinase inhibition
Compound 37 () Indole 4-Chlorobenzoyl and sulfonamide groups COX-2 selectivity inferred from structure

Key Observations :

  • Triazole vs.
  • Sulfonamide vs. Sulfanyl Linkages : Sulfonamide groups (e.g., ) increase acidity, which may affect blood-brain barrier penetration compared to thioether bridges .

Structure-Activity Relationships (SAR)

  • Fluorine Positioning : 4-Fluorophenyl at position 3 (target) vs. 3-methoxyphenyl () shows that electron-withdrawing groups enhance target engagement in hydrophobic environments .
  • N-Substituents : N-(2,4-difluorophenyl) acetamide (target) offers superior metabolic stability over N-alkylated analogs (e.g., Compound 27) due to reduced cytochrome P450 susceptibility .

Biological Activity

N-(2,4-difluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized by the following molecular characteristics:

PropertyValue
Molecular Formula C16H15F3N2O3S
Molecular Weight 372.4 g/mol
IUPAC Name This compound
Canonical SMILES CC(C(=O)NC1=C(C=C(C=C1)F)F)N(C2=CC=C(C=C2)F)S(=O)(=O)C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to function as an enzyme inhibitor , potentially affecting various signaling pathways crucial for cell proliferation and survival. The presence of fluorine atoms may enhance its binding affinity to target proteins.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia).
  • IC50 Values : The effective concentrations that inhibited 50% of cell growth were found to be approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 cells.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been investigated for its potential anti-inflammatory effects. Preliminary studies suggest that it may down-regulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Case Studies and Research Findings

  • In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated the compound's ability to induce apoptosis and inhibit cell proliferation effectively.
  • Mechanistic Studies : Western blot analysis revealed that treatment with the compound led to decreased levels of phosphorylated ERK1/2 and p70S6K in treated cells, indicating a disruption in critical signaling pathways involved in cell growth.
  • Animal Models : In vivo studies using mouse models have shown promising results in tumor growth inhibition when administered at therapeutic doses.

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